5-Ethyl-1,2-oxazol-3-amine
Overview
Description
5-Ethyl-1,2-oxazol-3-amine is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
5-Ethyl-1,2-oxazol-3-amine is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . The primary targets of oxazole derivatives are often enzymes and receptors in the body, with the specific target varying depending on the substitution pattern in the oxazole derivatives .
Mode of Action
Oxazole derivatives are known to interact with their targets through non-covalent interactions . The presence of hetero atoms in the oxazole ring can impart preferential specificities in their biological responses .
Biochemical Pathways
Oxazole derivatives have been reported to influence a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
5-Ethyl-1,2-oxazol-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. For instance, it has been shown to interact with tyrosine kinases, which are crucial for signal transduction in cells . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by modulating the expression of genes involved in cell cycle regulation . Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . These cellular effects underscore the compound’s potential in cancer therapy and metabolic disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound inhibits cyclooxygenase by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can activate certain receptors, leading to changes in gene expression and cellular responses . These molecular interactions provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to the formation of metabolites . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These findings are crucial for determining the compound’s suitability for therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to inhibit enzymes involved in the arachidonic acid pathway, leading to reduced production of inflammatory mediators . Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes . These interactions provide insights into the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, facilitating its entry into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, this compound can modulate gene expression by interacting with transcription factors . In the mitochondria, it can affect cellular metabolism by interacting with metabolic enzymes . These subcellular localization patterns provide insights into the compound’s diverse biological activities.
Properties
IUPAC Name |
5-ethyl-1,2-oxazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-4-3-5(6)7-8-4/h3H,2H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRPZCXQEPGTQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408249 | |
Record name | 5-ethyl-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19754-80-4 | |
Record name | 5-ethyl-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-1,2-oxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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